molecular formula C13H16N2O3S B053808 Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate CAS No. 120164-71-8

Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate

Cat. No. B053808
M. Wt: 280.34 g/mol
InChI Key: CTYWXFWCOJSCSE-UHFFFAOYSA-N
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Description

Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate, also known as EHT, is a synthetic compound that has gained attention in the scientific community for its potential neuroprotective and cognitive-enhancing properties. EHT was first discovered as a potent inhibitor of a key enzyme involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in cognitive function and mood regulation.

Mechanism Of Action

Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate's mechanism of action involves its ability to inhibit the enzyme COMT (catechol-O-methyltransferase), which is responsible for the breakdown of dopamine in the brain. By inhibiting COMT, Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate increases the levels of dopamine in the brain, which can enhance cognitive function and improve mood regulation.

Biochemical And Physiological Effects

Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include:
- Protection against oxidative stress: Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been shown to reduce oxidative stress in dopaminergic neurons, which can protect against neurodegeneration.
- Anti-inflammatory effects: Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been shown to reduce neuroinflammation in the brain, which can contribute to the development of neurological disorders.
- Enhancement of cognitive function: Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been shown to improve cognitive function in animal models of neurological disorders, possibly through its ability to increase dopamine levels in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate in lab experiments is its potency as a COMT inhibitor, which allows for the study of dopamine-related processes in the brain. However, one limitation is that Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate's effects may be specific to certain types of neurons or brain regions, which can make it difficult to generalize its effects across the entire brain.

Future Directions

There are several future directions for research on Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate, including:
- Further study of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate's effects on other neurotransmitter systems in the brain, such as serotonin and norepinephrine.
- Investigation of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury.
- Development of more potent and selective COMT inhibitors based on the structure of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate.
- Study of the long-term effects of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate on cognitive function and brain health in humans.
Conclusion
Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate is a synthetic compound with potential neuroprotective and cognitive-enhancing properties. Its mechanism of action involves its ability to inhibit the enzyme COMT, which increases dopamine levels in the brain. Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been extensively studied for its potential therapeutic applications in neurological disorders, and future research may uncover additional applications for this promising compound.

Synthesis Methods

The synthesis of Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate involves the reaction of 2-mercaptobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate.

Scientific Research Applications

Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been extensively studied in vitro and in vivo for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function in animal models of these diseases.

properties

CAS RN

120164-71-8

Product Name

Ethyl (6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

ethyl N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C13H16N2O3S/c1-5-18-13(17)15-12-14-9-6(2)7(3)10(16)8(4)11(9)19-12/h16H,5H2,1-4H3,(H,14,15,17)

InChI Key

CTYWXFWCOJSCSE-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

synonyms

Carbamic acid, (6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-, ethyl ester (9CI)

Origin of Product

United States

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